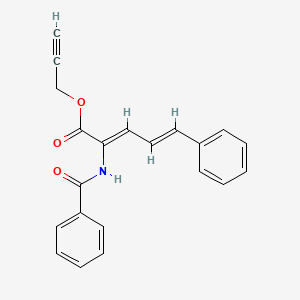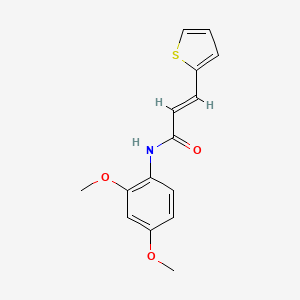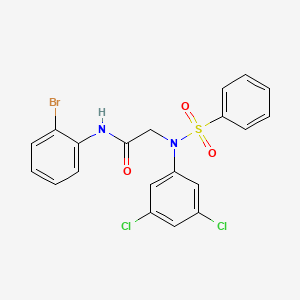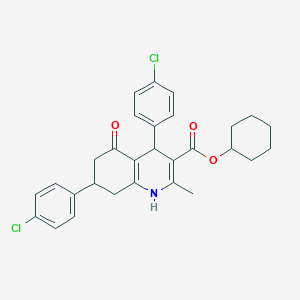![molecular formula C18H16N8S2 B4986844 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole), also known as BTT, is a tetrazole-based ligand that has gained significant interest in the field of coordination chemistry. BTT has been extensively studied due to its unique structural and electronic properties, which make it an ideal candidate for various applications in scientific research.
作用機序
The mechanism of action of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in coordination chemistry involves the formation of stable coordination complexes with metal ions. The tetrazole ring in 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) acts as a strong electron donor, while the thioether groups provide stability to the complex.
Biochemical and Physiological Effects:
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes exhibit moderate cytotoxicity towards cancer cells, which makes them promising candidates for anticancer drug development.
実験室実験の利点と制限
The advantages of using 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in lab experiments include its high purity, stability, and versatility in forming coordination complexes with a variety of metal ions. However, the limitations include the potential toxicity of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) and its metal complexes, which requires careful handling and disposal.
将来の方向性
There are several future directions for the use of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) in scientific research. One potential application is in the development of new catalysts for organic synthesis. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown promise in catalyzing various reactions such as cross-coupling and hydrogenation. Another future direction is in the development of new sensors for detecting metal ions in aqueous solutions. 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based sensors have shown high selectivity and sensitivity towards various metal ions, making them ideal candidates for environmental monitoring and biomedical applications. Finally, 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)-based metal complexes have shown potential as anticancer agents, and further studies are needed to optimize their cytotoxicity and selectivity towards cancer cells.
合成法
The synthesis of 5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) involves the reaction of 2-butenyl-1,4-dithiol with sodium azide, followed by the addition of phenyl isocyanate. The reaction is carried out under mild conditions and yields a high purity product.
科学的研究の応用
5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole) has been widely used in scientific research due to its ability to form stable coordination complexes with a variety of metal ions. These complexes have been studied for their potential applications in various fields such as catalysis, molecular recognition, and sensing.
特性
IUPAC Name |
1-phenyl-5-[(E)-4-(1-phenyltetrazol-5-yl)sulfanylbut-2-enyl]sulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8S2/c1-3-9-15(10-4-1)25-17(19-21-23-25)27-13-7-8-14-28-18-20-22-24-26(18)16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQCUPRYWDJYSQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC=CCSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC/C=C/CSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6252533 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

methanone](/img/structure/B4986807.png)
![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)

![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)

